molecular formula C11H7NO2 B1294652 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile CAS No. 5149-69-9

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

Cat. No. B1294652
CAS RN: 5149-69-9
M. Wt: 185.18 g/mol
InChI Key: GCABLKFGYPIVFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(1-benzofuran-2-yl)-3-oxopropanenitrile and related compounds has been explored through various methods. One approach involves the use of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor, which is then reacted with 3-oxo-3-phenylpropanenitrile and other reagents to yield a series of novel heterocycles. These reactions are facilitated by facile processes and the structures of the resulting products are confirmed using spectroscopic methods and X-ray crystallography . Another method includes the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, leading to the construction of benzofuran-3(2H)-one scaffolds with a quaternary center. This reaction is notable for its moderate to good yields and the incorporation of the benzofuran motif .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques. For instance, the novel heterocycles synthesized from the reaction of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde are verified through spectroscopic methods and X-ray crystallography, ensuring the accuracy of the synthesized structures . The benzofuran-3(2H)-one scaffolds with a quaternary center are also structurally characterized, although the specific methods are not detailed in the abstract .

Chemical Reactions Analysis

The reactivity of 3-(1-benzofuran-2-yl)-3-oxopropanenitrile is demonstrated in oxidative cyclizations with conjugated alkenes, mediated by manganese(III) acetate. This process yields 4,5-dihydrofuran-3-carbonitriles containing heterocycles. The reaction with 2-thienyl substituted alkenes results in higher yields compared to phenyl substituted derivatives, indicating a preference in reactivity . Additionally, the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a compound with a similar structure, have been explored, providing insights into the potential reactivity of the benzofuran analog .

Physical and Chemical Properties Analysis

While the abstracts provided do not offer extensive details on the physical and chemical properties of 3-(1-benzofuran-2-yl)-3-oxopropanenitrile, the synthesis methods and molecular structures suggest that these compounds could exhibit interesting reactivity patterns and potentially useful physical properties. For example, the radical polymerization of related cyclic monomers results in hard, transparent, crosslinked polymers, which could imply that the benzofuran derivatives might also lend themselves to polymerization or other applications in materials science . Furthermore, the presence of the benzofuran motif in bioactive natural products and pharmaceutical drugs suggests that these compounds could have significant biological activity .

Scientific Research Applications

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

  • Antimicrobial Agents

    • Benzofuran and its derivatives are found to be suitable structures for developing antimicrobial agents .
    • They have been used in the search for efficient antimicrobial candidates .
    • For example, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be effective against S. aureus and E. coli .
  • Treatment of Skin Diseases

    • Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
  • Organic Transistor

    • Benzofuran derivatives have been used for organic materials such as the organic transistor .
  • Neurotransmitter Release Enhancer

    • ( )-1-(Benzofuran-2-yl)-2-propylaminopentane {( )-BPAP} is a benzofuran-based drug used as a catecholaminergic and serotonergic activity enhancer . This stimulates the impulse propagation mediated transmitter release of the neurotransmitters dopamine .
  • Anticancer Agents

    • Benzofuran substituted chalcone compounds are also important anticancer drug research directions .
    • A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .
  • Antioxidant Agents

    • Benzofuran derivatives have shown excellent results as antioxidant agents through different mechanisms of action .
    • For example, newer 3-(1-benzofuran-2-yl)-5-substituted aryl-1, 2-oxazole has been synthesized and found to have antioxidant properties .
  • Antiplatelet Agents

    • Benzofuran derivatives have potential applications as antiplatelet agents .
    • They can inhibit the aggregation of platelets, which is a key factor in the formation of blood clots .
  • Antimalarial Agents

    • Some benzofuran derivatives have shown potential as antimalarial agents .
    • They can inhibit the growth of Plasmodium parasites, which are responsible for malaria .
  • Anti-inflammatory Agents

    • Benzofuran derivatives can also act as anti-inflammatory agents .
    • They can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response .
  • Antidepressant Agents

    • Some benzofuran derivatives have shown potential as antidepressant agents .
    • They can modulate the levels of neurotransmitters in the brain, which can help alleviate symptoms of depression .
  • Anticonvulsant Agents

    • Benzofuran derivatives can also act as anticonvulsant agents .
    • They can modulate the activity of certain receptors in the brain, which can help control seizures .

Safety And Hazards

The safety and hazards associated with “3-(1-Benzofuran-2-yl)-3-oxopropanenitrile” would depend on its specific properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

Future Directions

Benzofuran and its derivatives have attracted attention due to their diverse pharmacological activities, making these substances potential natural drug lead compounds . Future research may focus on discovering new benzofuran derivatives with enhanced biological activities and improved safety profiles.

properties

IUPAC Name

3-(1-benzofuran-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCABLKFGYPIVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199470
Record name Benzofuran, 2-cyanoacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

CAS RN

5149-69-9
Record name β-Oxo-2-benzofuranpropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5149-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuran, 2-cyanoacetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005149699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzofuran, 2-cyanoacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Yılmaz, N Uzunalioglu, AT Pekel - Tetrahedron, 2005 - Elsevier
4,5-Dihydrofuran-3-carbonitriles were obtained through oxidative cyclizations of 3-oxo-3-phenylpropanenitrile , 3-oxo-3-thien-2-ylpropanenitrile , 3-(2-furyl)-3-oxopropanenitirle , 3-(1-…
Number of citations: 63 www.sciencedirect.com

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